ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate
Description
Ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a 2,3-dihydro-1,3-thiazole core substituted with an amino group at position 4, a 2-ethoxyphenyl group at position 3, and a sulfanylidene (thione) moiety at position 2. The ethyl ester at position 5 enhances lipophilicity, which may influence bioavailability and pharmacokinetic properties. This compound belongs to a class of dihydrothiazoles known for diverse biological activities, including antimicrobial and antioxidant properties .
Properties
IUPAC Name |
ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-3-18-10-8-6-5-7-9(10)16-12(15)11(21-14(16)20)13(17)19-4-2/h5-8H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMWOPUOALDTAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(SC2=S)C(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-bromoacetate with 2-ethoxyaniline to form an intermediate, which is then cyclized with thiourea under basic conditions to yield the thiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can be contextualized by comparing it to analogs with varying substituents (Table 1). Key differences lie in the substituent at position 3 and their electronic/steric effects.
Key Observations
Substituent Effects: Electron-Donating Groups: The 2-ethoxyphenyl group in the target compound introduces steric bulk and electron-donating effects via the ethoxy (–OCH₂CH₃) moiety. This contrasts with electron-withdrawing groups like nitro (–NO₂) in or chloro (–Cl) in , which may reduce solubility but enhance electrophilic reactivity. Aliphatic vs.
Synthetic Efficiency :
- The one-pot synthesis method for the methyl-substituted analog achieved a 75% yield, highlighting its efficiency over traditional multi-step routes . However, nitro- or chloro-substituted derivatives may require harsher conditions due to reduced nucleophilicity of aromatic rings.
Biological Implications :
- Methyl and allyl analogs are explored for antioxidant activity and as intermediates in drug synthesis , respectively. The 2-ethoxyphenyl group in the target compound may improve membrane permeability due to increased lipophilicity, though specific bioactivity data are lacking in the evidence.
Crystallographic and Spectroscopic Data :
- Derivatives like ethyl 3-(4-nitrophenyl) analogs were characterized via IR, NMR, and MS, confirming structural integrity. Similar methods would apply to the target compound, with expected ν(C=O) ~1700 cm⁻¹ (ester) and δ(NH₂) ~3187 cm⁻¹ in IR .
Biological Activity
Ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS Number: 312922-29-5) is a thiazole derivative that has garnered attention due to its diverse biological activities. This article delves into the compound's biological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by relevant research findings and data.
- Molecular Formula : C13H14N2O3S2
- Molecular Weight : 310.392 g/mol
- LogP : 3.617
- Polar Surface Area (PSA) : 126.81 Ų
These properties suggest a moderate lipophilicity and potential for membrane permeability, which are critical for biological activity.
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene has shown promising results in various studies:
- Mechanism of Action : Thiazoles are known to inhibit enzymes involved in cancer cell proliferation. For instance, compounds similar to ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene have demonstrated inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .
- Cytotoxicity Studies : In vitro studies have reported that thiazole derivatives exhibit cytotoxic effects against several cancer cell lines, including breast (MCF7), colon (HT29), and lung (NCI-H522) cancers. The IC50 values for some derivatives range from 0.06 µM to 2.5 µM, indicating potent activity against these cell lines .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented:
- Bacterial Inhibition : Ethyl 4-amino-3-(2-ethoxyphenyl)-2-sulfanylidene has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Compounds with similar structures have shown zones of inhibition ranging from 15 to 19 mm at concentrations of 500 µg/disk .
- Fungal Activity : The compound also exhibits antifungal properties, with significant activity against Aspergillus niger and Penicillium species. These findings suggest that thiazole derivatives could serve as potential candidates for developing new antimicrobial agents .
Antioxidant Activity
Research indicates that thiazole compounds possess antioxidant properties, which are crucial for preventing oxidative stress-related damage in cells:
- Radical Scavenging : Studies have demonstrated that thiazole derivatives can scavenge free radicals effectively, contributing to their protective effects against oxidative damage in cellular models .
Data Summary
Case Studies
- Synthesis and Evaluation : A study synthesized various thiazole-based compounds and evaluated their biological activities through cytotoxicity assays on cancer cell lines and antimicrobial susceptibility testing against pathogenic bacteria and fungi .
- Structure-Activity Relationship : Research focusing on the structural modifications of thiazole derivatives highlighted the importance of specific substituents on the phenyl ring in enhancing biological activity, particularly against cancer cells and microbes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
